molecular formula C8H4F4O2 B1586991 2,2,3,3-Tetrafluoro-1,4-benzodioxane CAS No. 94767-47-2

2,2,3,3-Tetrafluoro-1,4-benzodioxane

Cat. No.: B1586991
CAS No.: 94767-47-2
M. Wt: 208.11 g/mol
InChI Key: QLCDBPBUHSKXHY-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1,4-benzodioxane is a fluorinated organic compound with the molecular formula C8H4F4O2. It is characterized by the presence of four fluorine atoms and a benzodioxane ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane typically involves the fluorination of precursor compounds. One common method is the reaction of 1,4-benzodioxane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoro-1,4-benzodioxane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzodioxane carboxylic acids, while reduction can produce fluorinated benzodioxane alcohols .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

2,2,3,3-Tetrafluoro-1,4-benzodioxane serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. Its unique structure allows for the introduction of fluorine atoms into various molecular frameworks, enhancing their chemical reactivity and stability. This compound is often utilized in the development of new materials with tailored properties.

Comparison with Similar Compounds

Compound NameStructureKey Features
This compoundStructureHigh fluorine content enhances stability
6-Amino-2,2,3,3-tetrafluoro-1,4-benzodioxaneStructureIncorporates amino group for biological activity

Biological Applications

Potential Biological Activity

Research indicates that this compound may exhibit significant biological activity. Studies are exploring its interactions with biomolecules and its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance binding affinity to specific enzymes or receptors.

Case Study: Drug Discovery

A recent study investigated the compound's role in drug discovery processes. It was found that modifications of this compound led to derivatives with improved pharmacological profiles. These derivatives showed promise in targeting specific cancer pathways.

Medical Applications

Pharmaceutical Intermediate

Ongoing research is focused on the potential use of this compound as a pharmaceutical intermediate. Its unique properties may facilitate the development of novel therapeutic agents with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action involves interactions with biological targets that modulate enzyme activity or receptor signaling pathways. The incorporation of fluorine enhances lipophilicity and stability in biological systems.

Industrial Applications

Advanced Materials Development

In industry, this compound is used in the formulation of advanced materials such as fluorinated polymers and coatings. These materials exhibit superior chemical resistance and thermal stability compared to their non-fluorinated counterparts.

Table: Properties of Fluorinated Materials

Material TypePropertyAdvantage
Fluorinated PolymersChemical ResistanceLonger lifespan in harsh environments
Fluorinated CoatingsThermal StabilityEnhanced performance under high temperatures

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-benzodioxane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,2,3,3-Tetrafluoro-1,4-benzodioxane is unique due to its specific combination of fluorine atoms and the benzodioxane ring structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other fluorinated compounds .

Biological Activity

2,2,3,3-Tetrafluoro-1,4-benzodioxane is a fluorinated compound that has garnered attention in various fields due to its unique chemical properties. Understanding its biological activity is crucial for potential applications in pharmaceuticals and toxicology. This article reviews the existing literature on the biological effects, toxicity, and potential therapeutic uses of this compound.

Chemical Structure and Properties

This compound features a benzodioxane core with four fluorine atoms attached. This structure contributes to its stability and reactivity. The compound's physical properties include:

PropertyValue
Molecular FormulaC8H4F4O2
Molecular Weight210.11 g/mol
AppearanceColorless liquid
Boiling PointNot available
SolubilitySoluble in organic solvents

Toxicological Profile

The toxicological assessment of this compound indicates that it may not produce significant adverse health effects under controlled exposure conditions. According to safety data sheets, the compound is not classified as harmful by ingestion or skin contact; however, it can cause eye irritation .

Inhalation and Skin Contact

  • Inhalation : Generally not expected to cause respiratory irritation.
  • Skin Contact : Minimal irritation reported; however, good hygiene practices are recommended to minimize exposure .

Antitumor Activity

Recent studies have explored the antitumor potential of derivatives related to this compound. For instance, compounds synthesized from this framework have demonstrated significant activity against human prostate cancer cells (PC-3) using the sulforhodamine B (SRB) assay. The findings showed that certain derivatives exhibited low micromolar concentrations with effective growth inhibition and induced apoptosis through modulation of alpha1-adrenoreceptor expression .

Study on Derivatives

A study focused on a series of compounds derived from benzodioxane structures highlighted their affinity for alpha1-adrenoreceptors. The most potent derivative displayed a significant reduction in receptor expression linked to apoptosis in cancer cells . This suggests that modifications to the benzodioxane structure can enhance biological activity.

Fluorinated Compounds in Therapeutics

Fluorinated compounds like this compound are of interest due to their enhanced metabolic stability and bioavailability. Research indicates that fluorination can improve the pharmacokinetic properties of drugs while maintaining or enhancing biological efficacy .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCDBPBUHSKXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(C(O2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380206
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94767-47-2
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94767-47-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Subsequently, 140 ml/h of hydrogen fluoride (measured as liquid) and 110 g/h of 2-chloro-2,3,3-trifluorobenzodioxane were passed over the catalyst at 300° C. In the course of 6 hours, 600 g of 2,2,3,3-tetrafluorobenzodioxane were obtained. This corresponds to a yield of 98%.
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Synthesis routes and methods II

Procedure details

500 ml of hydrogen fluoride, 5 ml of antimony pentachloride and 150 g of 2-chloro-2,3,3-trifluorobenzodioxane were heated in a closed vessel for 6 hours at 40° C., excess hydrogen fluoride was then drawn off, and the residue was taken up in methylene chloride, rendered alkaline and stem-distilled. The re-distillation gave 27 g of 2,2,3,3-tetrafluorobenzodioxane having a boiling point from 142° to 146° C. at 1020 mbar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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